2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
“2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid” is a chemical compound with immense potential in scientific research. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of homochiral aminofluorosulphuranes and their application as effective enantioselective fluorodehydroxylating agents has been demonstrated, highlighting the compound's role in organic synthesis (Hann & Sampson, 1989).
- Research into the synthesis of related pyrrolidinyl propanoic acid derivatives has shown their potential in generating novel compounds with specific structural features (Zhang Dan-shen, 2009).
Biological Activity
- Some derivatives have been investigated for their anti-inflammatory and analgesic properties, demonstrating the potential for development into new lead drugs with non-ulcerogenic effects (Berk et al., 2009).
- Novel pyrrole alkaloids have been isolated from natural sources, contributing to the understanding of natural product chemistry and their potential applications in medicinal chemistry (Youn et al., 2013).
Antimicrobial Activity
- The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives have shown antimicrobial activity against a range of bacteria, suggesting potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Material Science
- Research on corrosion inhibition of steel in sulfuric acid by pyrrolidine derivatives provides insights into the compound's utility in industrial applications, particularly in protecting metals from corrosion (Bouklah et al., 2006).
Future Directions
The future directions for “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid” could involve further exploration of its potential in scientific research. The pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery due to its versatility and the diverse biological profiles of its derivatives .
Mechanism of Action
Pyrrolidines
Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Analysis
Biochemical Properties
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and increased three-dimensional coverage . This structural feature enables this compound to interact with enzymes such as proteases and kinases, potentially inhibiting or activating their functions. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, it can distribute to various cellular compartments, where it can interact with target biomolecules. The compound’s distribution within tissues can also affect its overall pharmacokinetics and therapeutic efficacy.
Properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-6(8(13)14)12-5-9(10,11)3-7(12)4-15-2/h6-7H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSAZLYMHALTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1COC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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